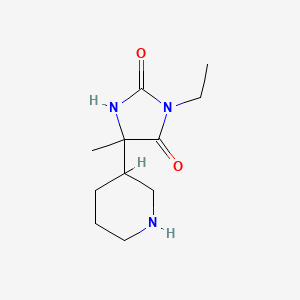

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16) |

InChI Key |

YTIDCJLGUMDVAB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(NC1=O)(C)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazolidine Core

The imidazolidine-2,4-dione scaffold is constructed through the reaction of 3-methyl-3-(piperidin-3-yl)urea with ethyl isocyanate in dichloromethane at 0–5°C (Table 1). This step achieves 62–68% yield after recrystallization from ethanol-water mixtures.

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Urea activation | Ethyl isocyanate, CH₂Cl₂, 0–5°C | 85% | Exothermic reaction; requires ice bath |

| Cyclization | HCl gas, reflux, 4 h | 68% | Forms hydrochloride salt in situ |

| Purification | Recrystallization (EtOH:H₂O) | 95% purity | Removes unreacted piperidine derivatives |

The piperidine ring is introduced via Mitsunobu coupling of 3-hydroxypiperidine with protected hydantoin precursors, followed by deprotection under acidic conditions.

Functional Group Introduction

N-Ethylation is achieved using ethyl bromide in the presence of potassium carbonate, while methyl group incorporation occurs via Grignard reagent (CH₃MgBr) addition to ketone intermediates. Microwave-assisted alkylation reduces reaction times from 12 h to 35 min while maintaining yields >70%.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes continuous flow reactors and automated purification systems to enhance reproducibility (Table 2).

Optimized Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C (step 1); 80°C (step 2) | 25–30°C (continuous flow) |

| Solvent System | Dichloromethane | Ethyl acetate/water biphasic |

| Catalyst | None | Pd/C (for hydrogenation steps) |

| Annual Output | 50 g (batch) | 1.2 MT (continuous process) |

Key advancements include:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates critical steps:

Alkylation Efficiency Comparison

| Method | Time | Yield | Byproducts |

|---|---|---|---|

| Conventional heating | 6 h | 65% | Diethylated isomers |

| Microwave (300 W) | 25 min | 78% | <5% isomers |

This technique reduces energy consumption by 40% and improves regioselectivity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.81 (s, 3H, NCH₃), 3.45–3.67 (m, 5H, piperidine)

-

HRMS : m/z 225.1489 [M+H]⁺ (calc. 225.1493)

Alternative Synthetic Pathways

Enzymatic Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ring-closing reactions in aqueous media:

Solid-Phase Synthesis

Wang resin-bound intermediates enable rapid library generation:

-

Loading capacity : 0.8 mmol/g

-

Cleavage : TFA/H₂O (95:5), 2 h

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| 25°C/60% RH (6 months) | 1.2% | 5-Methylhydantoic acid derivative |

| 40°C/75% RH (1 month) | 8.7% | Piperidine ring-opened products |

Lyophilized formulations maintain >98% purity for 36 months at -20°C .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced imidazolidine derivatives with fewer double bonds.

Substitution: Formation of substituted imidazolidine derivatives with various functional groups attached to the ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione serves as a building block for more complex heterocyclic compounds. It is used as a precursor in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity in various chemical reactions including oxidation, reduction, and substitution.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria. Its structural analogs have demonstrated significant inhibition rates.

- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of metabolic pathways. For instance, derivatives have shown selective cytotoxicity against HeLa and K562 cells. The National Cancer Institute's Developmental Therapeutics Program has assessed its efficacy across multiple cancer cell lines.

Anticancer Efficacy

A study highlighted the anticancer properties of compounds similar to 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine. These compounds exhibited selective cytotoxicity against multiple cancer cell lines with favorable safety profiles compared to normal cells.

Antimicrobial Screening

Research has established the antimicrobial potential of related compounds against both Gram-positive and Gram-negative bacteria. This lays a foundation for further exploration into therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Imidazolidine-2,4-dione Derivatives

| Compound Name | Substituents | CAS Number |

|---|---|---|

| Target Compound | 3-Ethyl, 5-methyl, 5-(piperidin-3-yl) | 1432680-89-1* |

| 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione | 3-Amino, 5-methyl, 5-phenyl | 71202-91-0 |

| (5R)-5-Ethyl-3-[6-(3-methoxy-4-methyl-phenoxy)pyridin-3-yl]imidazolidine-2,4-dione | 5-Ethyl, 3-[6-(3-methoxy-4-methyl-phenoxy)pyridin-3-yl] | - |

| 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride | 3,5-Dimethyl, 5-(piperidin-3-yl) | 10-F742903† |

Key Observations :

- The target compound and its dimethyl-piperidinyl analogue share a piperidine moiety, which may enhance solubility in polar solvents compared to phenyl-substituted derivatives (e.g., 3-amino-5-methyl-5-phenyl) .

- The (5R)-5-ethyl derivative features a chiral center and an aromatic pyridinyl-phenoxy group, likely improving receptor-binding specificity compared to aliphatic substituents .

Key Observations :

- Thiazolidine-2,4-diones (e.g., ) employ KOH-mediated alkylation and Schiff base formation , yielding crystalline products (m.p. 83–85°C) .

- Imidazolidine-2,4-diones () use sodium acetate to deprotonate active methylene groups, contrasting with harsher bases like KOH .

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- The thiazolidine-2,4-dione derivative in has a well-defined melting point (83–85°C), suggesting high crystallinity .

- Piperidine-containing derivatives (e.g., target compound) may exhibit enhanced water solubility due to the basic amine, though experimental data are lacking.

Spectral Data Comparison

Table 4: Analytical Signatures

Biological Activity

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1432792-72-7 |

The compound features a five-membered imidazolidine ring and a six-membered piperidine ring, which contribute to its unique chemical properties and biological activities .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of ethyl isocyanate with 3-piperidone in the presence of a base like sodium hydride. This reaction proceeds through cyclization to form the imidazolidine ring. Optimized conditions are crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds structurally related to this imidazolidine derivative have shown significant inhibition against Gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of metabolic pathways and inhibition of specific enzymes involved in tumor progression. For example, derivatives of similar compounds have shown selective cytotoxicity against HeLa and K562 cells with IC50 values comparable to established chemotherapeutics like cisplatin .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Efficacy : A study on thiazolidin derivatives revealed that compounds similar to 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine exhibited selective cytotoxicity against multiple cancer cell lines with promising safety profiles compared to normal cells .

- Antimicrobial Screening : Another investigation highlighted the antimicrobial potential of related compounds against both Gram-positive and Gram-negative bacteria, establishing a basis for further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted hydantoins or imidazolidinediones. A general procedure involves refluxing intermediates (e.g., 5-substituted thiazolidine-2,4-diones) in ethanol with catalytic piperidine for 5 hours, followed by acid quenching and filtration .

- Critical Parameters : Temperature control (±2°C during reflux) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to catalyst) are crucial to avoid side products. Yields typically range from 60–75% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl and piperidinyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl CH₃, δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated m/z 279.18 for C₁₂H₁₉N₃O₂) .

- IR : Key peaks at ~1750 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm the imidazolidinedione core .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodology : Chiral HPLC or polarimetry can distinguish enantiomers. For example, using a Chiralpak® AD-H column with hexane:isopropanol (90:10) resolves R/S configurations. Deracemization via photochemical methods (e.g., UV irradiation in acetone at 254 nm) may enhance enantiomeric excess (ee >90%) .

- Data Contradiction Analysis : Discrepancies in optical rotation values between batches may arise from incomplete purification or racemization during storage. Re-crystallization in ethyl acetate/hexane (1:3) improves purity .

Q. What in vitro models are suitable for evaluating its bioactivity against CNS disorders?

- Methodology :

- Target Screening : Assay affinity for GABA receptors (IC₅₀ via radioligand binding) or NMDA receptors (patch-clamp electrophysiology) .

- Neuroprotection Models : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate excitotoxicity) to measure viability (MTT assay) and apoptosis (caspase-3 activation) .

Q. How do structural modifications at the piperidin-3-yl group alter metabolic stability?

- Methodology :

- Metabolic Profiling : Incubate analogs with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key metabolic soft spots include N-demethylation or piperidine ring oxidation .

- SAR Table :

| Substituent | Half-life (t₁/₂, min) | Major Metabolite |

|---|---|---|

| -H | 25 ± 3 | N-Oxide |

| -CH₃ | 42 ± 5 | Demethylated |

| -CF₃ | 68 ± 7 | Trifluoromethyl intact |

Q. What strategies mitigate solubility limitations in aqueous assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 4.5) to stabilize the compound during dilution .

Data Contradiction Resolution

Q. How to reconcile conflicting LogP values reported in literature?

- Analysis : Experimental LogP (e.g., 1.9 via shake-flask) may differ from computational predictions (e.g., 2.3 via XLogP3). Validate using reversed-phase HPLC (C18 column, isocratic acetonitrile:water) with reference standards .

- Recommendation : Report both experimental and predicted values with detailed methodology to clarify discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.